An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid
An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Benzyloxy)-2-fluorophenyl)boronic acid, bearing the CAS number 1217500-68-9 , is a synthetically versatile organoboron compound of significant interest in contemporary chemical research.[1] Its unique trifunctional substitution pattern—a boronic acid moiety, a fluorine atom, and a benzyloxy group—renders it a highly valuable building block for the construction of complex molecular architectures. The fluorine substituent can enhance metabolic stability and modulate electronic properties, while the benzyloxy group offers a latent phenolic hydroxyl that can be unmasked in later synthetic stages. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the facile formation of carbon-carbon bonds. This guide provides a comprehensive technical overview of (5-(Benzyloxy)-2-fluorophenyl)boronic acid, including its synthesis, physicochemical properties, and key applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science.
Introduction to Fluorinated Phenylboronic Acids
Phenylboronic acids are a class of organoboron compounds characterized by a boronic acid group (-B(OH)₂) attached to a benzene ring. They are indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a robust and high-yielding method for the synthesis of biaryls and other complex organic molecules.
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's physicochemical and biological properties, including:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
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Binding Affinity: Fluorine can engage in favorable electrostatic interactions with biological targets and can alter the conformation of a molecule to enhance its binding affinity.
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Lipophilicity and pKa: The introduction of fluorine can modulate a molecule's lipophilicity and the acidity of nearby functional groups, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
(5-(Benzyloxy)-2-fluorophenyl)boronic acid strategically combines the synthetic utility of a boronic acid with the advantageous properties imparted by a fluorine substituent, making it a sought-after intermediate in the development of novel pharmaceuticals and functional materials.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of (5-(Benzyloxy)-2-fluorophenyl)boronic acid is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1217500-68-9 | [1] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |
| Molecular Weight | 246.04 g/mol | [1] |
| IUPAC Name | (5-(Benzyloxy)-2-fluorophenyl)boronic acid | [1] |
| Canonical SMILES | B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O | [1] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |
Note: Some physicochemical data for this specific isomer are based on predictions and data from its regioisomer, (2-Benzyloxy-5-fluorophenyl)boronic acid (CAS 779331-47-4), due to limited experimentally determined values in publicly available literature.
The structure of (5-(Benzyloxy)-2-fluorophenyl)boronic acid, with its distinct substitution pattern, dictates its reactivity. The boronic acid group is the primary site for cross-coupling reactions. The electron-withdrawing nature of the fluorine atom ortho to the boronic acid can influence the electronic properties of the aryl ring and potentially affect the kinetics of the Suzuki-Miyaura reaction. The bulky benzyloxy group at the meta position may also exert steric effects on the reactivity of the boronic acid.
Synthesis of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
The synthesis of (5-(Benzyloxy)-2-fluorophenyl)boronic acid can be approached through a multi-step sequence, typically involving the preparation of a suitably substituted aryl halide precursor followed by a metal-halogen exchange and borylation. A plausible and commonly employed synthetic strategy is outlined below.
Synthetic Workflow
Caption: A plausible synthetic workflow for (5-(Benzyloxy)-2-fluorophenyl)boronic acid.
Step-by-Step Experimental Protocols (Exemplary)
Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene
This initial step involves the protection of the phenolic hydroxyl group of 4-fluorophenol as a benzyl ether via a Williamson ether synthesis.
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Reaction: To a solution of 4-fluorophenol in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added. Benzyl bromide is then added dropwise, and the reaction mixture is stirred at an appropriate temperature (e.g., 70°C) until completion, as monitored by thin-layer chromatography (TLC).[3]
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Work-up: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-(Benzyloxy)-2-bromo-4-fluorobenzene
The next step is the regioselective bromination of the activated aromatic ring. The benzyloxy group is an ortho-, para-director, and since the para position is blocked by the fluorine atom, bromination is directed to the ortho position.
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Reaction: 1-(Benzyloxy)-4-fluorobenzene is dissolved in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN). N-Bromosuccinimide (NBS) is added in one portion, and the mixture is stirred at room temperature. The reaction can be gently heated to reflux if it proceeds slowly.[3]
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Work-up: After the starting material is consumed, the succinimide byproduct is filtered off. The filtrate is washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried and concentrated to afford the desired brominated intermediate.
Step 3: Synthesis of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
The final step involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis. This reaction must be carried out under strictly anhydrous and inert conditions.
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Lithiation: 1-(Benzyloxy)-2-bromo-4-fluorobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78°C for a designated period to ensure complete lithium-halogen exchange, forming the aryllithium intermediate.
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Borylation and Hydrolysis: A trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), is then added dropwise at -78°C. The reaction is allowed to slowly warm to room temperature. Acidic aqueous work-up (e.g., with dilute HCl) hydrolyzes the resulting boronate ester to afford the final product, (5-(Benzyloxy)-2-fluorophenyl)boronic acid. The product is then extracted, dried, and purified, typically by recrystallization.
Key Applications in Organic Synthesis
The primary application of (5-(Benzyloxy)-2-fluorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in both academic and industrial settings for the synthesis of a diverse array of organic compounds.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The generally accepted mechanism involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.
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Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Applications in Drug Discovery
(5-(Benzyloxy)-2-fluorophenyl)boronic acid is a valuable building block for the synthesis of biologically active molecules. The 5-(benzyloxy)-2-fluorophenyl moiety can be incorporated into larger scaffolds to generate novel compounds for screening in various therapeutic areas, including oncology and infectious diseases. The benzyloxy group can be deprotected at a later stage to reveal a phenol, which is a common pharmacophore in many drugs.
For instance, fluorinated biaryl structures are prevalent in many modern pharmaceuticals. The use of (5-(Benzyloxy)-2-fluorophenyl)boronic acid allows for the precise and efficient installation of the 5-(benzyloxy)-2-fluorophenyl fragment onto a variety of heterocyclic and aromatic systems.
Applications in Materials Science
The synthesis of novel organic materials with tailored electronic and photophysical properties often relies on the construction of extended π-conjugated systems. The Suzuki-Miyaura reaction is an ideal tool for this purpose. (5-(Benzyloxy)-2-fluorophenyl)boronic acid can be used to synthesize components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The fluorine and benzyloxy substituents can be used to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials.
Safety and Handling
As with all chemical reagents, (5-(Benzyloxy)-2-fluorophenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid breathing dust.
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Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
(5-(Benzyloxy)-2-fluorophenyl)boronic acid (CAS 1217500-68-9) is a valuable and versatile reagent for organic synthesis. Its unique combination of a reactive boronic acid, a property-enhancing fluorine atom, and a protected phenol makes it an important building block for the development of new pharmaceuticals and advanced materials. A solid understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is crucial for researchers and scientists aiming to leverage this compound in their synthetic endeavors. While specific, experimentally validated data for this particular isomer can be limited, its chemistry can be reliably predicted based on the well-established principles of organoboron chemistry and the behavior of analogous compounds.
References
- Benchchem. (2025). A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. Benchchem Technical Support Center.
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Alfa Chemistry. (n.d.). 5-(Benzyloxy)-2-fluorophenylboronic acid CAS 1217500-68-9. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem Technical Support Center.


